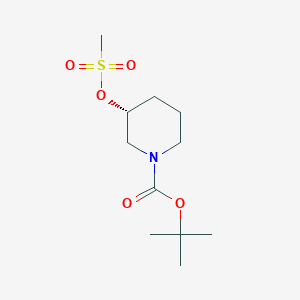

(R)-1-N-Boc-3-methanesulfonyloxypiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652325 | |

| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404577-34-0 | |

| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYLETHYL (3R)-3-[(METHYLSULFONYL)OXY]-1-PIPERIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Cornerstone Chiral Intermediate in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Mechanism of (R)-1-N-Boc-3-Methanesulfonyloxypiperidine

This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its value lies in the unique combination of a stereodefined piperidine core, a stable Boc-protecting group, and a highly reactive methanesulfonate (mesylate) leaving group.[1] This structure allows for precise, stereospecific introduction of the piperidine moiety into complex molecules through nucleophilic substitution reactions. The starting material for this synthesis, (R)-1-Boc-3-hydroxypiperidine, is a readily available chiral alcohol that serves as a versatile precursor for creating enantiomerically pure active pharmaceutical ingredients (APIs).[2] This guide provides a detailed exploration of the synthesis, mechanism, and practical considerations for the preparation of this essential intermediate.

The Synthetic Strategy: Activating a Poor Leaving Group

The core of this synthesis is the conversion of a hydroxyl group (-OH) into a methanesulfonyloxy group (-OMs). In organic synthesis, the hydroxyl group is notoriously a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water, has a pKa that makes the hydroxide ion (HO-) a relatively strong base.[3] To facilitate substitution at this position, the hydroxyl group must first be converted into a group that readily departs upon nucleophilic attack.

By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a mesylate ester. The resulting mesylate anion (MsO-) is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms, making it a very weak base.[3][4] This activation is critical as it enables chemists to perform subsequent SN2 reactions efficiently and under mild conditions, avoiding the harsh acidic environments that could lead to side reactions or loss of stereochemical integrity.[4]

Overall Synthesis Scheme

The transformation is a straightforward, high-yielding reaction that retains the stereochemistry of the chiral center.

Caption: General reaction scheme for the mesylation of (R)-1-Boc-3-hydroxypiperidine.

Detailed Experimental Protocol

This protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and safety.

Materials:

-

(R)-1-Boc-3-hydroxypiperidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq) or Pyridine

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

-

Rationale: Anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.

-

Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product.

-

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution.

-

Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the acid from causing degradation of the starting material or product.

-

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Rationale: Slow, dropwise addition is critical for controlling the reaction's exothermicity. A slight excess of MsCl ensures complete conversion of the starting alcohol.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The reaction is typically rapid, but allowing it to proceed to completion at room temperature ensures a high yield.

-

-

Aqueous Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

-

Rationale: Washing with NaHCO₃ removes any remaining HCl and unreacted MsCl. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is necessary before solvent evaporation.

-

-

Product Isolation: The resulting product, this compound, is typically obtained as a white to off-white solid and is often of sufficient purity for use in subsequent steps without further purification.[1]

Reaction Mechanism: Retention of Stereochemistry

The mesylation of an alcohol proceeds via a nucleophilic substitution reaction on the sulfur atom of methanesulfonyl chloride. A critical aspect of this mechanism is that the chiral carbon of the piperidine ring is not directly involved in the bond-forming or bond-breaking steps.[3][5] This ensures that the absolute configuration of the stereocenter is retained.

Mechanism Steps:

-

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This displaces the chloride ion.

-

Deprotonation: The added base (triethylamine) removes the proton from the now positively charged oxygen atom, yielding the neutral mesylate ester and triethylammonium chloride.

Caption: Mechanism of mesylation showing retention of stereochemistry at the chiral center.

Data Summary

The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 404577-34-0 | [1][6] |

| Molecular Formula | C₁₁H₂₁NO₅S | [1][6] |

| Molecular Weight | 279.35 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥98% | [1][7] |

| Storage Conditions | 2-8°C, under dry seal | [1][7] |

Conclusion

The synthesis of this compound from its corresponding alcohol is a robust and indispensable transformation in pharmaceutical chemistry. The procedure is high-yielding, operationally simple, and critically, proceeds with complete retention of stereochemistry. Understanding the underlying mechanism—the activation of a poor leaving group without affecting the chiral center—is fundamental to its successful application. This guide provides the necessary theoretical framework and practical protocol for researchers and drug development professionals to confidently utilize this key chiral intermediate in the synthesis of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemuniverse.com [chemuniverse.com]

- 7. lab-chemicals.com [lab-chemicals.com]

A Technical Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: Properties, Synthesis, and Applications

Executive Summary: (R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, featuring a Boc-protected amine, a stereodefined carbon center, and an activated methanesulfonyl (mesylate) leaving group, makes it an exceptionally valuable intermediate for constructing complex, stereochemically defined piperidine-containing molecules. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, and critical applications, with a focus on the underlying chemical principles that drive its utility for researchers and drug development professionals.

Introduction: The Strategic Importance of a Chiral Piperidine Intermediate

The piperidine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals and natural products.[1] Introducing chirality into this six-membered heterocyclic ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2][3][4] this compound, hereafter referred to as (R)-Boc-3-OMs-piperidine, serves as a high-value intermediate precisely for this purpose.

Its strategic importance is threefold:

-

Stereochemical Control: The (R)-configuration at the C3 position is fixed, allowing chemists to introduce this specific stereocenter into a target molecule, which is often critical for precise interaction with biological targets like enzymes and receptors.[1]

-

Orthogonal Reactivity: The tert-butyloxycarbonyl (Boc) group protects the ring nitrogen, rendering it unreactive under a wide range of conditions, thus directing reactivity to the C3 position.[1] This protecting group can be cleanly removed later in a synthetic sequence under acidic conditions.[1]

-

Activated Leaving Group: The methanesulfonate (mesylate, OMs) group at the C3 position is an excellent leaving group, primed for nucleophilic substitution (SN2) reactions. This facilitates the efficient and stereospecific introduction of a wide variety of functional groups.[5]

These features combined make (R)-Boc-3-OMs-piperidine a cornerstone for the synthesis of complex pharmaceutical agents, including protease inhibitors and receptor modulators.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of (R)-Boc-3-OMs-piperidine is essential for its effective use and quality control.

Physical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 404577-34-0 | [5][6] |

| Molecular Formula | C₁₁H₂₁NO₅S | [5][7] |

| Molecular Weight | 279.35 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [5] |

| Boiling Point | ~407.2°C at 760 mmHg | [5] |

| Storage | 2-8°C, under dry conditions | [5][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the material. Key expected features are:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the Boc group (a singlet at ~1.46 ppm), the mesyl group (a singlet at ~3.0 ppm), and distinct multiplets for the piperidine ring protons. The proton at the C3 position, bearing the mesylate, will typically appear as a downfield multiplet due to the electron-withdrawing effect of the sulfonate ester.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl of the mesyl group (~38 ppm), and the carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands. Key peaks include the C=O stretch of the Boc carbamate (~1690 cm⁻¹) and the strong, symmetric, and asymmetric S=O stretches of the mesylate group (~1350 cm⁻¹ and ~1170 cm⁻¹, respectively).[5]

Synthesis and Purification: A Validated Protocol

(R)-Boc-3-OMs-piperidine is synthesized from its corresponding alcohol, (R)-1-Boc-3-hydroxypiperidine. The reaction is a classic mesylation, where the hydroxyl group is converted into a sulfonate ester.

Reaction Scheme

Caption: Synthesis of (R)-Boc-3-OMs-piperidine from its alcohol precursor.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps.

-

Preparation: To a stirred solution of (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Causality: Anhydrous DCM is used as it is a non-protic solvent that will not react with the highly electrophilic methanesulfonyl chloride. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing side reactions.

-

-

Reaction: Cool the mixture to 0°C using an ice bath. Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.

-

Causality: The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent the formation of undesired byproducts, and ensure safety.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

-

Causality: The bicarbonate solution neutralizes any remaining acid and quenches the excess methanesulfonyl chloride.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure (R)-Boc-3-OMs-piperidine as a white solid.

-

Validation: Confirm the identity and purity of the final product using NMR and IR spectroscopy, comparing the obtained spectra with reference data.

Chemical Reactivity and Synthetic Applications

The primary utility of (R)-Boc-3-OMs-piperidine lies in its role as an electrophile in SN2 reactions. The mesylate group is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles with inversion of stereochemistry at the C3 position.

Caption: General SN2 reaction pathway for (R)-Boc-3-OMs-piperidine.

Key Applications in Drug Synthesis

This building block is instrumental in synthesizing various therapeutic agents. For example, it is a key intermediate for creating substituted 3-aminopiperidines, which are core components of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used to treat type 2 diabetes, such as linagliptin and alogliptin.[8][9][10]

Typical Workflow:

-

Azide Displacement: Reaction of (R)-Boc-3-OMs-piperidine with sodium azide (NaN₃) yields (S)-1-Boc-3-azidopiperidine. This occurs with complete inversion of stereochemistry.

-

Reduction: The resulting azide is then reduced (e.g., via catalytic hydrogenation or Staudinger reaction) to the corresponding primary amine, (S)-1-Boc-3-aminopiperidine.

-

Further Elaboration: This chiral amine can then be coupled with other fragments to build the final active pharmaceutical ingredient (API).

Safety, Handling, and Storage

Proper handling of (R)-Boc-3-OMs-piperidine and related sulfonate esters is critical due to their chemical nature.

-

Hazard Class: Sulfonate esters are potent alkylating agents and should be handled with care.[11] While the risk is often associated with smaller, more volatile esters like methyl methanesulfonate, caution is always warranted.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[14] Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent hydrolysis and ensure long-term stability.[5][6]

-

Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a sophisticated and highly enabling chemical intermediate. Its well-defined stereochemistry, protected nitrogen, and activated leaving group provide a reliable and versatile platform for the synthesis of complex chiral molecules. For researchers in drug discovery and process development, a comprehensive understanding of its properties, synthetic methods, and reactivity profile is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. This compound [myskinrecipes.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. labshake.com [labshake.com]

- 8. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 9. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pqri.org [pqri.org]

- 13. pqri.org [pqri.org]

- 14. capitalresin.com [capitalresin.com]

A-1-N-Boc-3-methanesulfonyloxypiperidine: A Spectroscopic Guide for Drug Discovery

Abstract

(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in contemporary medicinal chemistry. Its dual-functionality, featuring a Boc-protected amine and a reactive mesylate leaving group, enables stereospecific nucleophilic substitutions crucial for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization and quality control of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its unique spectroscopic signature. The piperidine ring, held in a chair conformation, the bulky tert-butoxycarbonyl (Boc) protecting group, and the methanesulfonyloxy (mesylate) group all contribute distinct features to the NMR, IR, and MS spectra. Understanding these contributions is paramount for accurate structural elucidation and purity assessment.

A Senior Application Scientist's Guide to (R)-1-N-Boc-3-methanesulfonyloxypiperidine: Synthesis, Reactivity, and Application as a Chiral Building Block

Abstract: This technical guide provides an in-depth analysis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a pivotal chiral building block in modern medicinal chemistry. We will explore its synthesis from its corresponding alcohol precursor, dissect its characteristic reactivity in stereospecific nucleophilic substitution reactions, and contextualize its utility through a relevant case study in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex, enantiomerically pure molecules.

The Strategic Imperative for Chiral Piperidines in Drug Design

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal binding to biological targets.[3]

When a stereocenter is introduced onto the piperidine ring, it unlocks the potential for significant improvements in a drug candidate's profile. The introduction of chirality can profoundly influence a molecule's potency, selectivity for its target, pharmacokinetic properties (ADME), and can even mitigate off-target effects or toxicity.[4][5] Consequently, the development of robust methods for synthesizing enantiomerically pure piperidine derivatives is a central focus in medicinal chemistry.[6] this compound serves as a quintessential example of a chiral intermediate designed for this purpose, providing a reliable and stereocontrolled entry point to a vast chemical space.

Physicochemical and Handling Data

For practical laboratory use, the key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 404577-34-0 | [7][8] |

| Molecular Formula | C₁₁H₂₁NO₅S | [7][9] |

| Molecular Weight | 279.35 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 407.2°C at 760 mmHg | [7] |

| Storage | 2-8°C, under dry conditions | [7][8] |

| MDL Number | MFCD09953026 | [7][10] |

Synthesis and Stereochemical Integrity

The title compound is not typically synthesized de novo but is prepared from its corresponding chiral alcohol, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group by converting it into a methanesulfonate (mesylate) ester. This transformation is critical as it converts a poor leaving group (-OH) into an excellent one (-OMs), priming the molecule for subsequent nucleophilic substitution.

The choice of methanesulfonyl chloride is deliberate; it is a highly reactive and cost-effective reagent. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions, including the acid-catalyzed removal of the Boc protecting group.[11]

Workflow: Preparation from (R)-1-Boc-3-hydroxypiperidine

Caption: Synthetic activation of the C3 hydroxyl group.

Experimental Protocol: Mesylation of (R)-1-Boc-3-hydroxypiperidine

-

Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add (R)-1-Boc-3-hydroxypiperidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Quenching & Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by flash chromatography.

Core Reactivity: Stereospecific Nucleophilic Substitution

The synthetic value of this compound lies in its predictable reactivity. The methanesulfonate group at the C3 position is an excellent leaving group, facilitating nucleophilic displacement by a wide range of nucleophiles (e.g., amines, azides, thiols, carbanions).

Crucially, this reaction proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism . A fundamental consequence of the S(_N)2 pathway is the inversion of stereochemistry at the electrophilic carbon center. This stereospecificity is the cornerstone of its utility. When a nucleophile attacks the C3 carbon of the (R)-mesylate, it does so from the face opposite to the leaving group, resulting in a product with the (S) configuration.

This predictable stereochemical outcome allows chemists to design synthetic routes with absolute control over the chirality of the final product, a non-negotiable requirement in pharmaceutical development.[12]

Mechanism: S(_N)2 Inversion of Configuration

Caption: Stereochemical outcome of S(_N)2 displacement.

Case Study: A Key Building Block for Kinase Inhibitors like Ibrutinib

To illustrate the practical application of this class of chiral intermediates, we can examine the synthesis of Ibrutinib (Imbruvica®), a potent, orally active inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers.[13]

The structure of Ibrutinib features an (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. The specific (R)-stereochemistry of the piperidine moiety is critical for its high affinity and biological activity.

While the final product has an (R) configuration, the key C-N bond-forming step proceeds with inversion of stereochemistry. Therefore, the synthesis logically starts from the opposite enantiomer, (S)-1-Boc-3-hydroxypiperidine .[14][15] This precursor is mesylated to form (S)-1-N-Boc-3-methanesulfonyloxypiperidine, which then reacts with the pyrazolopyrimidine core. The nitrogen atom of the pyrazole ring acts as the nucleophile, displacing the mesylate and inverting the stereocenter to yield the desired (R)-configuration in the coupled product.

This example perfectly highlights the logic of stereocontrolled synthesis: the (R)-mesylate described in this guide would be used to synthesize products requiring an (S)-piperidine substituent.

Workflow: N-Alkylation in Ibrutinib Synthesis

Caption: Key bond formation in the synthesis of an Ibrutinib precursor.

Representative Protocol: N-Alkylation of Pyrazolopyrimidine Core

-

Setup: To a dry flask under a nitrogen atmosphere, add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).[16]

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Electrophile: Add a solution of the chiral mesylate (e.g., (S)-1-N-Boc-3-methanesulfonyloxypiperidine for the Ibrutinib synthesis, 1.2-1.5 eq.) in DMF.

-

Heating: Heat the reaction mixture to 55-65°C and stir for 10-16 hours.[16]

-

Monitoring: Monitor the reaction by HPLC or LC-MS for the consumption of the starting materials.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is typically purified by column chromatography on silica gel to yield the enantiomerically pure N-alkylated product.

Conclusion

This compound is a high-value chiral building block that offers a reliable and predictable method for introducing a C3-substituted piperidine moiety with absolute stereochemical control. Its utility is rooted in the combination of a stable amine protecting group (Boc) and a highly reactive leaving group (mesylate). The predictable S(_N)2 reactivity, which proceeds with a clean inversion of configuration, makes it an indispensable tool for medicinal chemists. By enabling the precise construction of chiral centers, this reagent and its enantiomer play a critical role in the synthesis of complex pharmaceutical agents, ultimately contributing to the development of safer and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. labshake.com [labshake.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. medkoo.com [medkoo.com]

- 14. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 16. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-1-N-Boc-3-methanesulfonyloxypiperidine in Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] The introduction of stereochemistry into this motif profoundly influences molecular recognition, enhancing biological activity, selectivity, and pharmacokinetic profiles while potentially mitigating off-target effects.[3][4][5] This guide provides a comprehensive technical overview of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a versatile and highly valuable chiral building block. We will explore its synthesis from enantiopure precursors, detail its fundamental reactivity, and present its strategic application in the construction of complex, biologically active molecules, thereby offering researchers a practical framework for its effective utilization in drug discovery programs.

The Strategic Importance of Chiral Piperidines

The overrepresentation of the piperidine ring in pharmaceuticals is not coincidental. Its saturated, six-membered heterocyclic structure offers an ideal three-dimensional scaffold to project substituents into the binding pockets of biological targets. Introducing a chiral center, as in 3-substituted piperidines, adds a critical layer of complexity and specificity. The distinct spatial arrangement of substituents in (R) and (S) enantiomers can lead to dramatic differences in target engagement, potency, and safety.[2][5]

The molecule this compound is engineered for synthetic utility. It provides a stable, enantiomerically pure piperidine core where:

-

The (R)-stereocenter is pre-defined, allowing for stereocontrolled synthesis.

-

The N-Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing its interference in subsequent reactions and enhancing solubility in organic solvents.[1] It can be readily removed under acidic conditions.

-

The methanesulfonyloxy (mesylate) group is an excellent leaving group, activating the C3 position for nucleophilic displacement.[6]

This combination makes the title compound a powerful electrophile for introducing the (R)-piperidine-3-yl moiety into a target molecule, typically via an SN2 reaction.

Synthesis and Characterization

The synthesis of this compound is a two-stage process that hinges on first securing its enantiopure precursor, (R)-1-N-Boc-3-hydroxypiperidine.

Accessing the Chiral Precursor: (R)-1-N-Boc-3-hydroxypiperidine

Two primary strategies dominate the preparation of this key chiral alcohol:

-

Biocatalytic Asymmetric Reduction: This modern approach utilizes ketoreductase (KRED) enzymes or whole-cell systems to reduce the prochiral ketone, N-Boc-3-piperidone.[7] This method is highly favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions, and environmental compatibility.[8][9]

-

Chemical Chiral Resolution: A more traditional route involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent, such as L-camphorsulfonic acid or D-pyroglutamic acid, to selectively crystallize one diastereomeric salt.[10][11] The desired enantiomer is then liberated and protected with a Boc group. While effective, this method is inherently limited to a theoretical maximum yield of 50%.

The overall workflow from the common precursor N-Boc-3-piperidone is illustrated below.

Caption: Synthetic workflow to the target intermediate.

Activation via Mesylation

The conversion of the hydroxyl group into a mesylate is a critical activation step. The electron-withdrawing nature of the sulfonyl group transforms the oxygen into a highly effective leaving group, priming the molecule for nucleophilic attack.

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) dropwise to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes).

-

Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often used directly in the next step or can be purified by column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric purity should be re-verified by chiral HPLC.[12]

Reactivity and Strategic Application

The primary utility of this compound lies in its predictable reactivity as an electrophile in SN2 reactions.

The SN2 Displacement with Inversion of Stereochemistry

When a nucleophile attacks the C3 carbon, it displaces the mesylate leaving group from the opposite face. This results in a complete inversion of the stereocenter, transforming the (R)-configured starting material into an (S)-configured product. This stereochemical fidelity is paramount in asymmetric synthesis, allowing for the precise installation of the (S)-3-aminopiperidine, (S)-3-alkoxypiperidine, or other (S)-3-substituted piperidine cores.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. This compound [myskinrecipes.com]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. chemicalpapers.com [chemicalpapers.com]

A Senior Application Scientist's Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Cornerstone Chiral Building Block for API Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2][3][4] The introduction of stereocenters into this heterocyclic ring system profoundly influences a molecule's interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical examination of (R)-1-N-Boc-3-methanesulfonyloxypiperidine, a highly valuable chiral intermediate. We will explore its synthesis from its chiral alcohol precursor, elucidate the critical role of the methanesulfonyl group in facilitating stereospecific nucleophilic substitution, and detail its application in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document serves as a practical resource, combining established chemical principles with actionable experimental protocols for professionals in the field of drug discovery and development.

The Strategic Importance of Chiral Piperidines in Modern Drug Design

The overrepresentation of the piperidine motif in pharmaceuticals is no coincidence. This six-membered nitrogenous heterocycle offers a unique combination of properties: it can modulate both lipophilicity and aqueous solubility, serve as a rigid scaffold to orient functional groups, and its nitrogen atom can act as a key hydrogen bond acceptor or be functionalized to fine-tune basicity.[1][4]

Introducing a chiral center elevates the piperidine scaffold from a simple structural element to a sophisticated tool for stereospecific drug design.[1] The benefits are manifold:

-

Enhanced Biological Activity and Selectivity: Chiral molecules can exhibit differential binding to stereospecific biological targets like enzymes and receptors, leading to one enantiomer being significantly more active than the other.

-

Modulated Physicochemical Properties: The spatial arrangement of substituents on a chiral piperidine ring can alter properties like solubility and crystal packing.[2]

-

Improved Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Off-Target Toxicity: By designing drugs with high selectivity for their intended target, the potential for adverse effects caused by interactions with other biological molecules is minimized.[2][3]

This compound emerges as a critical reagent in this context. It provides a stable, pre-activated, and enantiomerically pure source of the (R)-piperidine core, ready for incorporation into complex molecular architectures.

Physicochemical Properties and Structural Analysis

This compound is a stable, crystalline solid under standard conditions. Its structure is defined by three key components: the piperidine ring, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and the methanesulfonate (mesylate) group on the chiral carbon at the 3-position.

| Property | Value |

| CAS Number | 404577-34-0 |

| Molecular Formula | C₁₁H₂₁NO₅S |

| Molecular Weight | 279.35 g/mol [5] |

| Boiling Point | 407.2°C at 760 mmHg[5] |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under dry conditions[5] |

-

The Boc Group: The tert-butoxycarbonyl group serves as an essential protecting group for the piperidine nitrogen. It renders the nitrogen non-nucleophilic and non-basic, preventing it from participating in undesired side reactions during synthesis. It can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at a later stage to reveal the secondary amine for further functionalization.

-

The Mesylate Group: The methanesulfonate (mesyl) group is the key to the molecule's utility. It transforms the hydroxyl group of its precursor into an exceptionally good leaving group, primed for nucleophilic displacement. This feature is central to its application in API synthesis.

Characterization is typically confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure and the presence of the Boc and mesyl groups.[6][7] Infrared (IR) spectroscopy would show characteristic absorptions for the sulfonate and carbamate functional groups.

Synthesis: A Two-Step Activation Pathway

The preparation of this compound is a robust and high-yielding two-step process starting from the corresponding chiral alcohol, (R)-1-N-Boc-3-hydroxypiperidine.

Step 1: Preparation of the Precursor, (R)-1-N-Boc-3-hydroxypiperidine

The enantiopurity of the final product is established at this stage. (R)-1-N-Boc-3-hydroxypiperidine is a well-known chiral building block itself.[8] Its synthesis is typically achieved via two main strategies:

-

N-Boc Protection of (R)-3-hydroxypiperidine: If the chiral alcohol is commercially available, it can be readily protected. A common method involves reacting (R)-3-hydroxypiperidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine.[9]

-

Asymmetric Reduction of N-Boc-3-piperidone: A more elegant approach involves the stereoselective reduction of the prochiral ketone, N-Boc-3-piperidone.[10] This is often accomplished using biocatalysis, employing ketoreductase (KRED) enzymes or whole-cell systems (like Baker's yeast) that can produce the (R)- or (S)-alcohol with very high enantiomeric excess (>99% ee).[11][12][13][14][15][16] This method is highly efficient and environmentally friendly.[13]

Step 2: Mesylation of (R)-1-N-Boc-3-hydroxypiperidine

This is the critical activation step. The hydroxyl group of the alcohol is a poor leaving group for nucleophilic substitution because hydroxide (HO⁻) is a strong base.[17] To facilitate the desired reaction, it is converted into a methanesulfonate (mesylate) ester, which is an excellent leaving group.

Mechanism: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is used to neutralize the HCl byproduct generated during the reaction.[17] Importantly, this reaction occurs at the oxygen atom and does not affect the stereochemistry of the chiral carbon center.[17]

Experimental Protocol: Mesylation

-

Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-1-N-Boc-3-hydroxypiperidine (1.0 equiv.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (approx. 1.5 equiv.) to the solution.

-

Reagent Addition: Slowly add methanesulfonyl chloride (approx. 1.1-1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching & Workup: Once the reaction is complete, quench by adding water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, this compound, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization or flash column chromatography.

A similar procedure is documented in patent literature for the synthesis of the (S)-enantiomer.[18]

Causality Explained: Why the Mesylate is a Superior Leaving Group

The efficacy of this compound hinges on the exceptional ability of the mesylate group to depart during a nucleophilic substitution reaction. A good leaving group must be able to stabilize the negative charge it acquires upon bond cleavage.[18]

-

Hydroxide (⁻OH): A very poor leaving group. It is the conjugate base of water (pKa ≈ 15.7), making it a strong base and thus unstable as an independent anion.

-

Mesylate (⁻OMs): An excellent leaving group. It is the conjugate base of methanesulfonic acid (pKa ≈ -1.9), a very strong acid. The resulting mesylate anion is highly stable due to the delocalization of its negative charge across the three oxygen atoms through resonance.[19][20] This charge distribution significantly lowers its energy, making its departure from the carbon center energetically favorable.

Application in API Synthesis: Stereospecific Incorporation

The primary utility of this chiral building block is to introduce the (R)-3-piperdinyl moiety into a target molecule via a nucleophilic substitution (Sₙ2) reaction. In this reaction, a nucleophile attacks the carbon atom bearing the mesylate group, displacing it and forming a new carbon-nucleophile bond.

A critical and field-proven insight is that the Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the chiral center (a Walden inversion). This means that if you start with the (R) -mesylate, the resulting product will have the (S) -configuration at that carbon. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis.

Case Study: Synthesis of Ibrutinib and Related Structures

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain cancers.[11][21] The final drug possesses an (R) -chiral center on the piperidine ring. To achieve this, synthetic routes utilize the (S) -enantiomer of the mesylate, which, upon Sₙ2 reaction with the pyrazole core, inverts to the required (R)-configuration.[22][21][23]

Conversely, the title compound, This compound , is the ideal starting material for synthesizing the enantiomer of the Ibrutinib intermediate or other APIs that specifically require an (S) -piperidine stereocenter.

General Protocol: Sₙ2 Coupling Reaction

-

Setup: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophilic partner (e.g., the pyrazole core, 1.0 equiv.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.), to deprotonate the nucleophile if necessary.

-

Reagent Addition: Add this compound (1.0-1.2 equiv.) to the mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) to facilitate the substitution reaction.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the resulting (S)-coupled product by flash column chromatography or recrystallization.

This general protocol is adapted from procedures described for the synthesis of Ibrutinib intermediates.[18][23]

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining a stable protecting group with a highly effective leaving group on an enantiomerically pure scaffold, it provides medicinal chemists with a reliable and versatile tool. Its predictable reactivity in Sₙ2 reactions, which proceeds with a clean inversion of stereochemistry, allows for the precise and controlled installation of the (S)-3-aminopiperidine core into complex drug candidates. Understanding the synthesis, activation, and stereospecific application of this building block is essential for any professional engaged in the state-of-the-art development of chiral pharmaceuticals.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 11. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. purechemistry.org [purechemistry.org]

- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 20. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 21. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 22. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 23. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine

Abstract

(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry. Its stereodefined piperidine core, coupled with a versatile mesylate leaving group, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1] This guide provides an in-depth exploration of the primary stereoselective strategies for its synthesis, designed for researchers, chemists, and professionals in drug development. We will dissect two robust synthetic paradigms: the modern approach of asymmetric biocatalytic reduction and the classical method of chiral resolution. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers a comparative analysis to guide synthetic route selection.

Introduction: The Strategic Importance of a Chiral Building Block

The piperidine scaffold is a privileged structure in pharmacology, present in a multitude of FDA-approved drugs and clinical candidates.[2][3][4] The precise three-dimensional orientation of substituents on this ring is frequently critical for target engagement, biological activity, and selectivity. The title compound, this compound, serves as a quintessential example of a high-value intermediate.

-

The (R)-Stereocenter: Establishes a specific chiral identity early in a synthetic sequence, which is crucial for interacting with chiral biological targets like enzymes and receptors.

-

The N-Boc Group: Provides robust protection of the piperidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[5]

-

The Mesylate Group: Functions as an excellent leaving group for SN2 reactions, enabling the stereospecific introduction of a wide array of nucleophiles at the C3 position with inversion of configuration.[1]

This guide focuses on the synthesis of this molecule, which fundamentally breaks down into two key stages: the stereoselective formation of the precursor alcohol, (R)-1-N-Boc-3-hydroxypiperidine, followed by its conversion to the target mesylate.

Figure 1: High-level overview of the two-stage synthetic strategy.

Stage 1, Method A: Asymmetric Biocatalytic Reduction

The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme represents the state-of-the-art in producing the (R)- or (S)-enantiomer of 1-N-Boc-3-hydroxypiperidine with exceptional purity.[6]

Scientific Rationale

-

Expertise & Causality: Biocatalysis offers unparalleled stereoselectivity, often achieving >99% enantiomeric excess (ee). Enzymes like KREDs create a highly specific chiral pocket that binds the substrate in a preferred orientation, allowing a cofactor (typically NADPH) to deliver a hydride to only one face of the carbonyl.[7] This method avoids the 50% theoretical yield limit of classical resolution and operates under mild, environmentally benign aqueous conditions.[6]

-

Trustworthiness through Cofactor Recycling: The high cost of the NADPH cofactor would render this method impractical on a large scale. Therefore, a self-validating and economically viable protocol must include a cofactor regeneration system. This is commonly achieved by coupling the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate NADPH in situ.[7][8]

Figure 2: Workflow for KRED-catalyzed asymmetric reduction with GDH-mediated cofactor regeneration.

Experimental Protocol: Bioreduction

This protocol is a representative example based on optimized procedures found in the literature for the synthesis of the (S)-enantiomer, which is more commonly reported.[7][8] The synthesis of the (R)-enantiomer would require screening for a KRED with the opposite stereopreference.

-

Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 6.5-7.5).

-

Reagent Addition: Add D-glucose (e.g., 1.1-1.3 equivalents relative to substrate), NADP+ (e.g., 0.001 eq), glucose dehydrogenase (GDH), and the selected ketoreductase (KRED).

-

Substrate Charging: Dissolve N-Boc-3-piperidone (1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture.

-

Reaction Execution: Stir the mixture at a controlled temperature (typically 30-40°C). Monitor the reaction progress by HPLC or TLC. The pH may need to be controlled by the addition of a base (e.g., NaOH solution) as the oxidation of glucose produces gluconic acid.

-

Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by flash column chromatography if necessary.

Data Summary

| Parameter | Typical Value | Rationale / Causality |

| Substrate Conc. | 50-100 g/L | Higher concentrations are more economical but can lead to substrate/product inhibition of the enzyme. |

| Temperature | 30-40 °C | Optimal range for KRED activity. Higher temperatures can lead to enzyme denaturation.[8] |

| pH | 6.5 - 7.5 | Optimal pH for the coupled KRED/GDH system.[7] |

| Conversion | >99% | The regeneration system drives the reaction to completion. |

| Enantiomeric Excess | >99% | A direct result of the high fidelity of the enzyme's chiral binding pocket. |

Stage 1, Method B: Classical Chiral Resolution

This classical approach relies on the physical separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Scientific Rationale

-

Expertise & Causality: This method leverages the fundamental principle that diastereomers have different physical properties, including solubility. By reacting racemic (±)-3-hydroxypiperidine with a single enantiomer of a chiral acid (e.g., L-(-)-dibenzoyl-tartaric acid or L-camphorsulfonic acid), two diastereomeric salts are formed: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].[6][9] One of these salts will typically be less soluble in a given solvent system, allowing it to crystallize preferentially.

-

Trustworthiness & Limitations: While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The success of the resolution is highly dependent on meticulous optimization of the solvent system and crystallization conditions to achieve high diastereomeric and enantiomeric purity.

Experimental Protocol: Resolution and Protection

-

Salt Formation: Dissolve racemic 3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., ethanol/MTBE mixture). Add a solution of the chiral resolving agent (e.g., L-camphorsulfonic acid, ~0.5 eq) in the same solvent.[9]

-

Crystallization: Allow the mixture to stir, possibly with gentle heating, then cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity can be enhanced by recrystallization.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or ammonia) to neutralize the chiral acid and liberate the free (R)-3-hydroxypiperidine. Extract the free amine into an organic solvent.

-

Boc Protection: To the solution of the chiral amine in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) and a base (e.g., triethylamine or saturated NaHCO₃ solution).[10][11] Stir at room temperature until the reaction is complete.

-

Purification: Perform an aqueous workup to remove salts and excess reagents. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography to obtain pure (R)-1-N-Boc-3-hydroxypiperidine.[5]

Stage 2: Methanesulfonylation of the Chiral Alcohol

This final step is a standard, high-yielding transformation that converts the hydroxyl group into a mesylate, activating it for subsequent nucleophilic substitution. This reaction proceeds with retention of configuration at the chiral center because the C-O bond is not broken.

Scientific Rationale

The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) is highly electrophilic at the sulfur atom. In the presence of a non-nucleophilic base like triethylamine (TEA), the alcohol is deprotonated, and the resulting alkoxide attacks the MsCl, displacing the chloride and forming the mesylate ester. The base also serves to neutralize the HCl byproduct generated during the reaction.

Experimental Protocol: Mesylation

-

Setup: Dissolve (R)-1-N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (~1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.

-

Reagent Addition: Add methanesulfonyl chloride (~1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers.

-

Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be used directly or purified further if needed.

Data Summary

| Parameter | Typical Value | Rationale / Causality |

| Equivalents of Base | 1.5 - 2.0 | An excess is required to deprotonate the alcohol and neutralize the HCl byproduct. |

| Equivalents of MsCl | 1.1 - 1.3 | A slight excess ensures complete conversion of the starting alcohol. |

| Temperature | 0 °C to RT | Initial cooling is necessary to manage the reaction's exothermicity and prevent side reactions. |

| Yield | >95% | This is typically a very efficient and high-yielding chemical transformation. |

Conclusion

The stereoselective synthesis of this compound is a critical process for the pharmaceutical industry. For laboratory-scale and process development where the highest enantiomeric purity and green chemistry principles are paramount, asymmetric biocatalytic reduction of N-Boc-3-piperidone is the superior strategy. It offers high yields, exceptional stereocontrol, and operates under mild conditions. Conversely, classical chiral resolution remains a viable, albeit less efficient, alternative that can be advantageous in scenarios where biocatalytic screening is not feasible or for specific large-scale manufacturing campaigns where the process has been historically established. The subsequent methanesulfonylation is a robust and straightforward step, reliably providing the target activated intermediate in high yield. The choice between these core strategies will ultimately depend on project-specific factors including scale, available resources, cost, and desired purity profile.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (R)-1-Boc-3-hydroxypiperidine | Chiral Building Block [benchchem.com]

- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. 1-Boc-3-hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

Chemical structure and properties of (R)-1-N-Boc-3-methanesulfonyloxypiperidine

An In-depth Technical Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Key Chiral Intermediate in Drug Development

Introduction

This compound is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries.[1] Its structure, featuring a piperidine core, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The molecule is strategically engineered with three key functional components: a stereodefined (R)-configured carbon center, a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a methanesulfonate (mesylate) ester at the 3-position.

This combination makes it an ideal intermediate for asymmetric synthesis. The Boc group provides stability and prevents the secondary amine from engaging in unwanted side reactions, while the mesylate functions as an excellent leaving group, activating the C-3 position for stereospecific nucleophilic substitution.[1][2][3] This guide offers a comprehensive examination of the chemical structure, physicochemical properties, synthesis, and critical applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its utility. The chiral center at the C-3 position is crucial for creating enantiomerically pure final products, a common requirement for modern therapeutics to ensure target specificity and reduce off-target effects.

Caption: Molecular structure of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes key identifiers and physical properties of the compound, which are essential for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 404577-34-0 | [1][4][5] |

| Molecular Formula | C₁₁H₂₁NO₅S | [1][4][6] |

| Molecular Weight | 279.35 g/mol | [1][6] |

| Appearance | White to Off-White Solid | [1] |

| Boiling Point | 407.2°C at 760 mmHg (Predicted) | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | [6] |

| Storage Conditions | 2-8°C, under dry atmosphere | [1][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, two-step process starting from commercially available (R)-3-hydroxypiperidine. The process involves the protection of the piperidine nitrogen followed by the activation of the hydroxyl group.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine

The initial step is the protection of the secondary amine of (R)-3-hydroxypiperidine. This is critical to prevent the nitrogen from acting as a nucleophile in the subsequent mesylation step. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The resulting product, (R)-1-Boc-3-hydroxypiperidine (CAS: 143900-43-0), is a stable, crystalline solid that serves as the direct precursor for the title compound.[7][8]

Step 2: Methanesulfonylation of (R)-1-Boc-3-hydroxypiperidine

This transformation is the core of the synthesis, converting the poorly reactive hydroxyl group into a highly effective mesylate leaving group. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3][9]

Causality Behind Experimental Choices:

-

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesyl group. It is highly reactive towards nucleophiles like alcohols.[2]

-

Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[9] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A nucleophilic base could compete with the alcohol and react with MsCl, leading to unwanted byproducts.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is aprotic and effectively dissolves the reactants without participating in the reaction.[9]

-

Temperature: The reaction is typically conducted at 0°C. This low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, ensuring a clean conversion.[9]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Methanesulfonylation

-

Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Upon completion, transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with cold water, cold 1 M HCl, saturated aqueous NaHCO₃, and finally, saturated brine.[3] These washes serve to remove the triethylamine hydrochloride salt, excess base, and any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via column chromatography on silica gel.

Mechanistic Consideration: The reaction proceeds with retention of stereochemistry at the C-3 carbon because the carbon-oxygen bond of the alcohol is not broken during the mesylation process.[3] The nucleophilic attack occurs from the alcohol's oxygen onto the electrophilic sulfur atom of MsCl.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its role as a versatile chiral electrophile. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the stereospecific introduction of various functional groups at the C-3 position, leading to the synthesis of diverse, enantiomerically pure piperidine derivatives.

Key Applications:

-

Synthesis of Chiral Amines: Displacement of the mesylate with an azide source (e.g., sodium azide) followed by reduction provides access to (S)-1-Boc-3-aminopiperidine. This product is a crucial intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, used in the treatment of type 2 diabetes.[10][11] The Sₙ2 reaction mechanism results in an inversion of stereochemistry from (R) to (S).

-

Formation of C-O and C-S Bonds: Reaction with oxygen nucleophiles (alkoxides, phenoxides) or sulfur nucleophiles (thiolates) allows for the synthesis of chiral ethers and thioethers, respectively.

-

Drug Discovery: The ability to easily introduce diverse functionalities makes this compound a valuable tool in lead optimization campaigns, where structure-activity relationships (SAR) are explored by modifying peripheral chemical groups.[1][]

Caption: Logical workflow for utilizing the title compound in synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[13]

-

Precursors: The reagent methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator and must be handled with extreme caution in a fume hood.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][4] This prevents degradation from moisture and ensures its long-term stability.

Conclusion

This compound is a high-value chemical intermediate that provides a reliable and stereocontrolled route to a variety of 3-substituted piperidine derivatives. Its well-defined structure, featuring orthogonal protecting and activating groups, makes it an indispensable tool for medicinal chemists. By enabling the efficient and predictable introduction of a chiral piperidine core, this compound continues to play a vital role in the discovery and development of new therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. labshake.com [labshake.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (R)-1-Boc-3-hydroxypiperidine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Protocol for using (R)-1-N-Boc-3-methanesulfonyloxypiperidine in synthesis

An Application Guide to the Synthesis of Chiral Piperidines Using (R)-1-N-Boc-3-methanesulfonyloxypiperidine

Introduction: The Strategic Value of a Chiral Building Block